1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea
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Overview
Description
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea is a synthetic organic compound characterized by a long dodecyl chain and a nitrophenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea typically involves the reaction of dodecylamine with 4-nitrobenzaldehyde to form a Schiff base, which is then reacted with thiourea to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds and coordinate with metal ions. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-dodecyl-3-[(2-nitrophenyl)methylideneamino]thiourea
- 1,3-diethyl-1,3-bis(4-nitrophenyl)urea
Uniqueness
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, reactivity, and bioactivity profiles, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
6340-26-7 |
---|---|
Molecular Formula |
C20H32N4O2S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C20H32N4O2S/c1-2-3-4-5-6-7-8-9-10-11-16-21-20(27)23-22-17-18-12-14-19(15-13-18)24(25)26/h12-15,17H,2-11,16H2,1H3,(H2,21,23,27)/b22-17+ |
InChI Key |
TWJRLEDTLXGCRW-OQKWZONESA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=S)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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